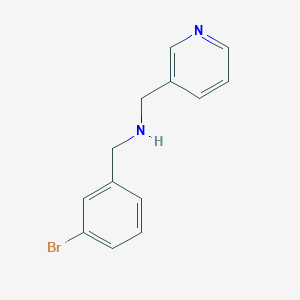
(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a brominated benzyl group attached to a pyridinylmethyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:
Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as a compact fluorescent lamp (CFL) to yield 3-bromobenzyl bromide.
Nucleophilic Substitution: The 3-bromobenzyl bromide is then reacted with pyridin-3-ylmethyl-amine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow protocols are often employed to ensure efficient bromination and substitution reactions. The use of automated reactors and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding benzyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone is commonly used to facilitate the substitution of the bromine atom.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives without the bromine atom.
Scientific Research Applications
(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The pyridinylmethyl amine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the pyridinylmethyl amine group.
3-Bromobenzyl alcohol: Contains a hydroxyl group instead of the pyridinylmethyl amine.
3-Bromobenzyl bromide: A precursor in the synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.
Uniqueness
This compound is unique due to the presence of both a brominated benzyl group and a pyridinylmethyl amine group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPOFSYBHMXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]butanamide](/img/structure/B470573.png)
![N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-3,4,5-trimethoxy-N-phenylbenzamide](/img/structure/B470575.png)
![2-Methyl-3-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B470579.png)
![N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide](/img/structure/B470580.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide](/img/structure/B470581.png)
![4-chloro-N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B470582.png)
![3-chloro-4-methoxy-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B470594.png)
![4-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)phenol](/img/structure/B470636.png)
![1-[4-(4-{[(4-fluorophenyl)methyl]amino}phenyl)piperazin-1-yl]ethan-1-one](/img/structure/B470649.png)
![2-bromo-N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B470681.png)
![N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE](/img/structure/B470690.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B470691.png)
![N-mesityl-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B470692.png)
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470693.png)
